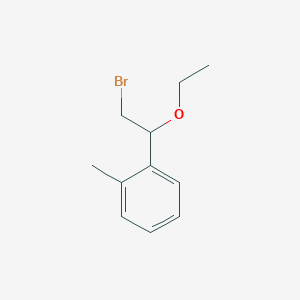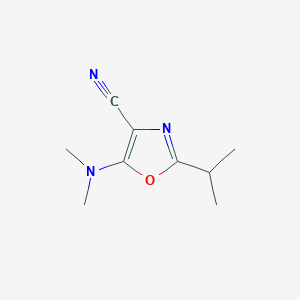![molecular formula C13H12N2O3 B13634600 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative . Another method includes the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux . These reactions typically yield isoindoline-1,3-dione derivatives in good to excellent yields.
Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to maximize yield and minimize waste. Green chemistry principles are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes .
化学反应分析
Types of Reactions: 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
作用机制
The mechanism of action of 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, particularly the D2 receptor, by interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling and has implications for the treatment of neurological disorders .
相似化合物的比较
Similar Compounds: Similar compounds to 2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives, such as N-isoindoline-1,3-diones . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological activity.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This unique structure may confer distinct pharmacological properties and potential therapeutic applications .
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2/b14-8- |
InChI 键 |
AXDDETXWXIGFAP-ZSOIEALJSA-N |
手性 SMILES |
C1C/C(=N/O)/CC1N2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


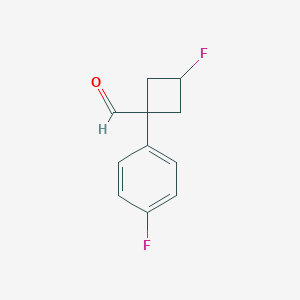
![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)
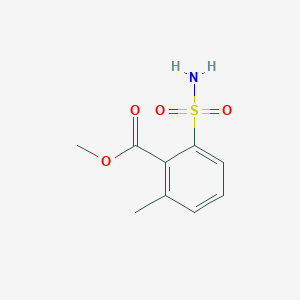




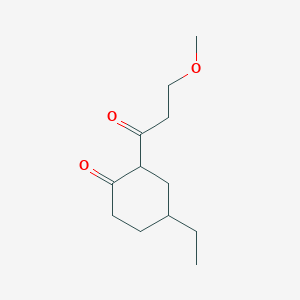
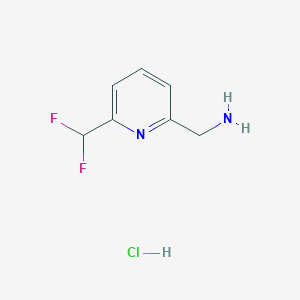
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
